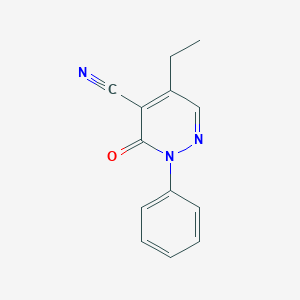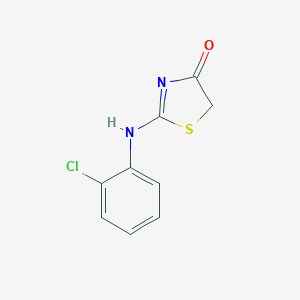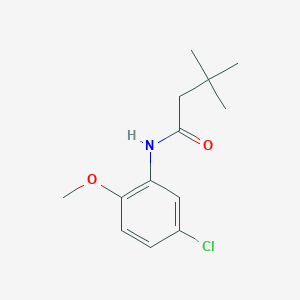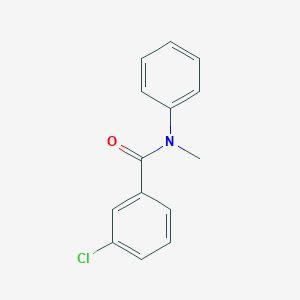![molecular formula C19H11Cl2N3O5 B250645 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide, also known as DBF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBF is a member of the benzoxazole family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors. In anticancer studies, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antitubercular studies, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. In antimalarial studies, this compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the enzyme falcipain-2. In anti-inflammatory studies, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In anticancer studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antitubercular studies, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. In antimalarial studies, this compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the digestion of hemoglobin. In anti-inflammatory studies, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its fluorescent properties, which make it useful in fluorescence-based assays. One limitation is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide. One direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the optimization of this compound's properties for specific applications, such as improving its solubility or fluorescence intensity. Another direction is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer, tuberculosis, and malaria. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of compounds with even greater potency and selectivity.
Synthesemethoden
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been synthesized using different methods, including a one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a base and a catalyst. Microwave-assisted synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a solvent and a catalyst under microwave irradiation. Solvent-free synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the absence of a solvent and a catalyst.
Wissenschaftliche Forschungsanwendungen
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, antitubercular agent, and antimalarial agent. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, antipyretic agent, and analgesic agent. In biochemistry, this compound has been studied for its potential as a fluorescent probe for DNA detection and a metal ion sensor.
Eigenschaften
Molekularformel |
C19H11Cl2N3O5 |
|---|---|
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O5/c1-9-2-3-10(19-23-14-8-11(20)7-12(21)17(14)29-19)6-13(9)22-18(25)15-4-5-16(28-15)24(26)27/h2-8H,1H3,(H,22,25) |
InChI-Schlüssel |
OWCNVQDOYNJYRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
